![molecular formula C15H16ClFN2O B2737821 4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile CAS No. 743440-17-7](/img/structure/B2737821.png)
4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile
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Description
4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile, also known as 4-Chloro-2-[(diethylamino)phenylmethylidene]-3-oxobutanenitrile, is a synthetic molecule used in various scientific research applications. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. This molecule is of particular interest due to its unique properties, which make it a useful tool in laboratory experiments.
Scientific Research Applications
Convenient Synthesis of Derivatives
A study outlines the synthesis of 2-arylidene-3-oxobutanenitrile derivatives through Knoevenagel condensation, which are precursors for producing various heterocyclic compounds (Han et al., 2015). This process highlights the utility of related nitrile compounds in creating complex molecular structures, which could have implications for pharmaceuticals and materials science.
Chemical Reactions and Interactions
Another study focuses on the reactions of cyanoacetylenes, providing insights into the reactivity and potential applications of nitrile compounds in synthesizing new materials (Sasaki & Kojima, 1971). The findings suggest applications in materials science, particularly for compounds with similar structural motifs.
Schiff Bases Synthesis and Anticancer Activity
Research on the synthesis and characterization of Schiff bases, including some derived from diethylamino-substituted phenols, indicates potential applications in developing anticancer agents. The cytotoxicity of these compounds against cancer cell lines suggests their relevance in medicinal chemistry and oncology research (Uddin et al., 2020).
DNA-Drug Interaction Studies
Investigations into the interactions between drugs and DNA using surface plasmon resonance (SPR) have been conducted on compounds including diethylamino-substituted molecules. This research provides a foundation for understanding how similar compounds might interact with biological molecules, which is critical for drug design and development (Bischoff et al., 1998).
Biophotonic Materials Development
A study characterizing materials for biophotonics has highlighted the unique properties of bis(diethylamino)methylene-substituted compounds. The research into their light absorption and fluorescence offers potential applications in developing sensors and imaging agents for biological and medical applications (Nesterov et al., 2003).
properties
IUPAC Name |
(2Z)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c1-3-19(4-2)15(13(10-18)14(20)9-16)11-5-7-12(17)8-6-11/h5-8H,3-4,9H2,1-2H3/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKRZCMCLZSGKG-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=C(C#N)C(=O)CCl)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=C(/C#N)\C(=O)CCl)/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile |
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